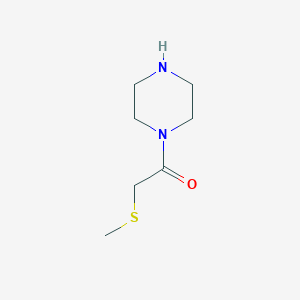
2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid is an organic compound that features both amino and hydroxy functional groups attached to a propanoic acid backbone. The presence of bromine and fluorine atoms on the phenyl ring adds unique chemical properties, making this compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common approach is the bromination and fluorination of a phenylalanine derivative, followed by the introduction of the amino and hydroxy groups through subsequent reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can undergo reduction to form various amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups like alkyl, aryl, or alkoxy groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-bromo-3-fluorophenyl)-3-hydroxypropanoic acid
Comparison: While these compounds share a similar core structure, the position and type of halogen atoms on the phenyl ring can significantly influence their chemical properties and reactivity. For instance, the presence of chlorine instead of bromine may alter the compound’s electron density and steric effects, leading to different reaction pathways and biological activities. The unique combination of bromine and fluorine in 2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C9H9BrFNO3 |
|---|---|
Molekulargewicht |
278.07 g/mol |
IUPAC-Name |
2-amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrFNO3/c10-4-1-2-6(11)5(3-4)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) |
InChI-Schlüssel |
WVKTZLOEEPYNFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(C(C(=O)O)N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)




![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)




![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)

